![molecular formula C12H22N2O3 B13503499 tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a hydroxyazetidine moiety. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture in water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester . This intermediate is then reacted with ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.
科学研究应用
tert-Butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to certain targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate: This compound is structurally similar but lacks the cyclopropyl ring, which may affect its reactivity and binding properties.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound features an oxo group instead of a hydroxy group, leading to different chemical behavior.
Uniqueness
The presence of both the cyclopropyl ring and the hydroxyazetidine moiety in tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate makes it unique. These structural features contribute to its versatility and potential for various applications in research and industry.
属性
分子式 |
C12H22N2O3 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15) |
InChI 键 |
OUHKSHQDMNMXDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503416.png)
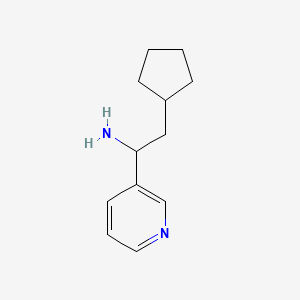
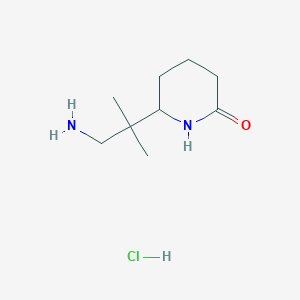
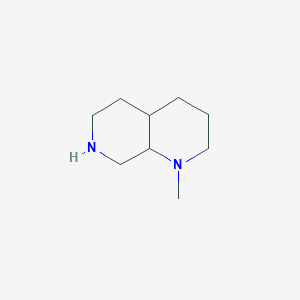
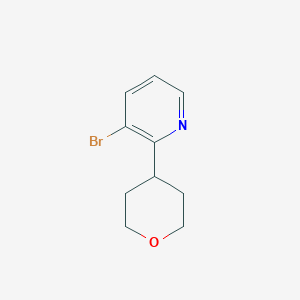
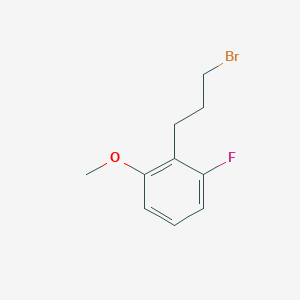
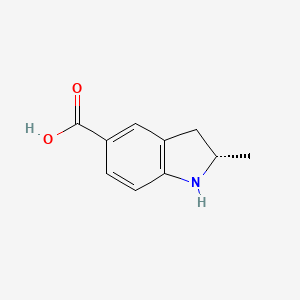

![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
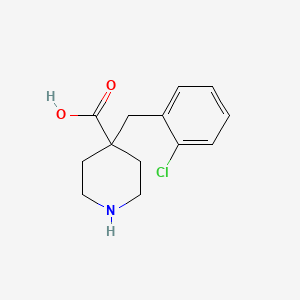
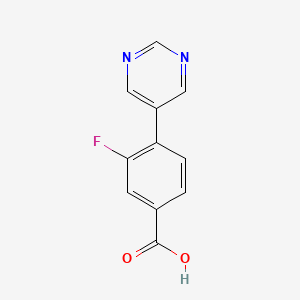
![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)
